[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine

Catalog No.
S866255
CAS No.
1053657-91-2
M.F
C15H20F3N3O3
M. Wt
347.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-ph...

CAS Number

1053657-91-2

Product Name

[(1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethyl](2,2,2-trifluoroethyl)amine

IUPAC Name

tert-butyl N-[[C-(phenoxymethyl)-N-(2,2,2-trifluoroethyl)carbonimidoyl]amino]carbamate

Molecular Formula

C15H20F3N3O3

Molecular Weight

347.33 g/mol

InChI

InChI=1S/C15H20F3N3O3/c1-14(2,3)24-13(22)21-20-12(19-10-15(16,17)18)9-23-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,19,20)(H,21,22)

InChI Key

HDZBOKGGYWBHEN-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)COC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NNC(=NCC(F)(F)F)COC1=CC=CC=C1

Currently Unavailable Information on Scientific Research Applications

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  • Limited Availability: The compound may be a relatively new discovery or not widely studied yet.
  • Proprietary Information: The research on this compound might be part of a commercial venture and the details not published for proprietary reasons.

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The compound (1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethylamine is a complex organic molecule notable for its unique structural features. It contains multiple functional groups, including an amine, a phenoxy group, and a tert-butoxycarbonyl moiety, which contribute to its chemical reactivity and potential biological activity. The presence of a trifluoroethyl group enhances its lipophilicity and may influence its interaction with biological systems.

Typical of amines and imines. Key reactions include:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.
  • Condensation Reactions: The imino group can engage in condensation reactions to form more complex structures.
  • Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic or basic conditions, yielding the corresponding amine.

These reactions are essential for understanding the compound's reactivity in synthetic pathways and biological systems.

Preliminary studies suggest that compounds with similar structures exhibit diverse biological activities, including:

  • Antimicrobial Properties: Many amines and phenolic compounds show effectiveness against various pathogens.
  • Anticancer Activity: Compounds containing imine functionalities have been investigated for their potential to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The structural features may allow interaction with specific enzymes, potentially leading to therapeutic applications.

The synthesis of (1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethylamine can be approached through several methods:

  • Coupling Reactions: Using coupling agents to link the phenoxyethyl and trifluoroethyl moieties with the amino group.
  • Protective Group Strategies: Employing protective groups like tert-butoxycarbonyl to facilitate selective reactions without unwanted side products.
  • Imination Reactions: Forming the imine through condensation of an amine with a carbonyl compound.

These methods highlight the importance of strategic planning in synthetic organic chemistry to achieve the desired compound efficiently.

The potential applications of this compound span several fields:

  • Pharmaceuticals: Its unique structure may lead to novel drug candidates targeting various diseases.
  • Material Science: The compound's properties could be harnessed in the development of new materials, particularly those requiring specific chemical functionalities.
  • Agricultural Chemistry: Exploring its efficacy as a pesticide or herbicide could yield beneficial agricultural products.

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking: To predict binding affinities with target proteins or enzymes.
  • In Vitro Assays: To evaluate biological activity against specific cell lines or microbial strains.
  • Spectroscopic Methods: To study interactions at the molecular level, providing insights into conformational changes upon binding.

These studies will help elucidate the mechanisms by which the compound exerts its effects.

Several compounds share structural similarities with (1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethylamine, each offering unique properties:

Compound NameStructureUnique Features
1. Phenylalanine DerivativesContains an amino acid backboneEssential for protein synthesis
2. Trifluoromethylated AminesIncorporates trifluoromethyl groupsEnhanced lipophilicity and metabolic stability
3. Tert-butyl Carbamate DerivativesShares carbamate functionalityUsed as protective groups in synthesis

Uniqueness

The uniqueness of (1Z)-1-({[(tert-butoxy)carbonyl]amino}imino)-2-phenoxyethylamine lies in its combination of functional groups that may confer distinct reactivity patterns and biological interactions not found in simpler analogs. This complexity could lead to novel applications in medicinal chemistry and material sciences.

XLogP3

3.4

Dates

Last modified: 08-16-2023

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